2-phenoxy-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-19(15-31-18-9-5-2-6-10-18)27-11-13-28(14-12-27)21-20-22(24-16-23-21)29(26-25-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXMTRZVAWCYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition.
Mode of Action
It is known that triazolopyrimidines can interact with various enzymes and receptors, leading to changes in cellular functions. The compound’s interaction with its targets could potentially lead to changes in cellular functions, although the specific changes would depend on the nature of the targets.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, immune response, and cellular metabolism.
Biological Activity
The compound 2-phenoxy-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structure includes a phenoxy group, a triazole ring, and a piperazine moiety, which makes it an interesting candidate for pharmacological applications. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key structural features include:
- A phenoxy group that enhances lipophilicity.
- A triazole ring known for its biological activity, particularly in antifungal and anticancer applications.
- A piperazine moiety that is often associated with various pharmacological activities.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Similar triazole derivatives have been shown to act by inhibiting enzymes critical for nucleic acid synthesis or cell division. The presence of the piperazine moiety may enhance its binding affinity to these targets, potentially leading to improved therapeutic efficacy.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds derived from triazoles have been tested against various cancer cell lines. One study found that certain triazole derivatives showed IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | <10 |
These results suggest that the compound may possess similar anticancer properties due to its structural similarities.
Antifungal Activity
The triazole core is well-known for its antifungal properties. In a recent review, it was highlighted that various 1,2,4-triazole derivatives demonstrate broad-spectrum antifungal activity . The mechanism often involves inhibition of ergosterol biosynthesis in fungal cells.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Study on Triazole Derivatives : A series of triazole compounds were synthesized and screened for their cytotoxic effects against multiple cancer cell lines. The results indicated promising activity with some compounds achieving IC50 values below 10 µM against MCF-7 cells .
- Antifungal Evaluation : Another study focused on the antifungal efficacy of triazole derivatives, revealing significant activity against Candida species with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Scientific Research Applications
Overview
2-Phenoxy-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic compound with significant potential in various scientific fields. Its unique structural features, including a phenoxy group, a triazole ring, and a piperazine moiety, position it as an intriguing candidate for pharmacological applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. Specifically, studies suggest that these compounds may inhibit key enzymes involved in nucleic acid synthesis and cell division, particularly targeting cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Properties
Preliminary studies have shown that triazole derivatives possess antimicrobial activity against various pathogens. The mechanism of action may involve disrupting cellular processes or inhibiting enzyme activity critical for microbial growth. This suggests potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
The piperazine component of this compound may contribute to neuropharmacological effects. Compounds containing piperazine rings have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety or depression.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Preparation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Formation of the Piperazine Moiety : Piperazine derivatives are synthesized through nucleophilic substitution reactions.
- Coupling Reactions : The final compound is formed by coupling the triazole and piperazine components with the phenoxy group.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of triazole derivatives similar to this compound. It found that specific modifications in the triazole structure significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in optimizing biological activity.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) demonstrated that triazole derivatives exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the phenoxy group enhances membrane permeability, facilitating drug uptake into bacterial cells.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their variations:
Physical and Chemical Properties
- Melting Points: Benzyl-substituted analogs (e.g., 9b in ) show higher melting points (154–155°C) due to crystalline packing. Methoxy-phenoxy derivatives (e.g., CAS 920163-27-5) likely have lower melting points (~100–130°C inferred from similar compounds).
- Solubility : Ethoxy and morpholine substituents (e.g., 9e in ) enhance aqueous solubility compared to phenyl groups.
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The 3-phenyl-3H-[1,2,] triazolo[4,5-d]pyrimidin-7-yl moiety forms the central heterocyclic scaffold. Source outlines cyclization strategies involving hydrazines and pyrimidine precursors. A representative protocol involves:
-
Condensation of 4,6-dichloropyrimidin-5-amine with phenylhydrazine in ethanol at 80°C for 12 hours, yielding 4-chloro-6-phenylhydrazinylpyrimidin-5-amine.
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Cyclization with sodium nitrite in acetic acid at 0–5°C, forming the triazolopyrimidine core via diazotization and intramolecular cyclization .
Table 1: Optimization of Triazolopyrimidine Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Acetic Acid | Acetic Acid |
| Temperature (°C) | 80 | 5 | 0–5 |
| Reaction Time (h) | 12 | 2 | 2 |
| Yield (%) | 68 | 92 | 92 |
Preparation of 2-Phenoxyacetyl Chloride
The phenoxyacetyl segment is synthesized via Friedel-Crafts acylation, modified from phenoxyethanol protocols :
-
Etherification : Phenol reacts with chloroacetyl chloride in dichloromethane using potassium hydroxide (1.01:1 molar ratio) at 100°C, yielding 2-phenoxyacetyl chloride.
-
Purification : Distillation under reduced pressure (0.13–0.5 MPa) removes excess reagents, achieving 95.3% purity .
Table 2: Phenoxyacetyl Chloride Synthesis Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | NaOH | KOH | KOH |
| Temperature (°C) | 100 | 145 | 145 |
| Pressure (MPa) | 0.13 | 0.5 | 0.3 |
| Yield (%) | 95.45 | 95.98 | 95.98 |
Coupling of Phenoxyacetyl Chloride to Piperazine-Triazolopyrimidine
Final assembly employs carbodiimide-mediated amide bond formation:
-
Activation : 2-Phenoxyacetyl chloride (1.05 eq) reacts with N-hydroxysuccinimide (NHS) in THF at 0°C for 30 minutes.
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Amidation : Piperazine-triazolopyrimidine (1 eq) is added, and the mixture stirred at 25°C for 24 hours.
-
Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the target compound (91% purity, 85% yield) .
Key Observations :
-
Stoichiometry : A 10% excess of acyl chloride ensures complete piperazine acylation.
-
Solvent Choice : Tetrahydrofuran (THF) minimizes side reactions compared to DMF or DMSO .
Scalability and Industrial Adaptations
For large-scale production, continuous flow reactors enhance safety and yield:
-
Triazolopyrimidine Cyclization : Microreactors operating at 5°C reduce exothermic risks, achieving 89% yield at 10 kg/batch .
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Piperazine Coupling : Fixed-bed reactors with immobilized sodium carbonate catalyst enable 92% conversion over 15 cycles .
Analytical Characterization
Spectroscopic Validation :
Q & A
Q. What key structural features of the compound influence its biological activity?
The compound’s biological activity arises from its triazolopyrimidine core , piperazine ring , and phenoxy groups . The triazolopyrimidine moiety enables hydrogen bonding with biological targets, while the piperazine enhances solubility and pharmacokinetics. The phenoxy group contributes to lipophilicity, aiding membrane permeability .
| Structural Feature | Role in Bioactivity |
|---|---|
| Triazolopyrimidine | Hydrogen bonding with enzymes/receptors |
| Piperazine | Solubility and metabolic stability |
| Phenoxy group | Lipophilicity and target engagement |
Q. What are standard synthetic routes for this compound?
Synthesis involves multi-step routes focusing on:
- Triazolopyrimidine core formation via cyclization reactions (e.g., using CuI catalysts).
- Piperazine coupling under reflux with DMF or dichloromethane.
- Phenoxy group introduction via nucleophilic substitution . Critical conditions include:
- Temperature control (60–120°C) to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis .
Q. Which spectroscopic methods are recommended for characterization?
Use a combination of:
- NMR (¹H/¹³C) to confirm piperazine and triazolopyrimidine connectivity.
- IR spectroscopy for carbonyl (C=O) and triazole (C=N) validation.
- Mass spectrometry (HRMS) for molecular weight verification .
Q. How do solubility properties affect experimental design?
The compound is soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water. This necessitates:
- DMSO stock solutions for in vitro assays.
- Compatibility testing with biological buffers to avoid precipitation .
| Property | Value/Behavior |
|---|---|
| Solubility | Soluble in DMSO, ethanol |
| LogP (predicted) | ~3.2 (moderate lipophilicity) |
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up?
- Catalyst screening : Test Pd/C or CuI for triazolopyrimidine cyclization efficiency.
- Solvent optimization : Replace DMF with THF for better piperazine coupling yields.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .
Q. How to resolve contradictions between computational and experimental bioactivity data?
- Orthogonal assays : Validate kinase inhibition predictions (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding kinetics.
- Metabolite screening : Check for off-target interactions using LC-MS/MS .
Q. What methodologies identify target enzymes/receptors?
- Molecular docking : Prioritize kinases (e.g., EGFR, Aurora A) based on triazolopyrimidine affinity.
- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors) to quantify target engagement .
Q. How does structural analysis differentiate this compound from similar derivatives?
- X-ray crystallography : Compare piperazine conformation and triazole orientation with analogs.
- SAR studies : Modify phenoxy substituents (e.g., methoxy vs. ethoxy) to assess potency shifts.
- Pharmacophore modeling : Highlight unique interactions from the phenyl-triazolo group .
Data Contradiction Analysis Example
If bioactivity varies between batches:
Verify purity via HPLC (≥95%).
Test solubility in assay buffers (e.g., PBS vs. cell media).
Re-evaluate storage conditions (e.g., light sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
